1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene
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Overview
Description
1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene is a chemical compound with a complex bicyclic structure It is known for its unique molecular configuration, which includes a methano bridge and multiple hydrogenated carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions, where palladium dichloride and copper chloride are used as catalysts in a solvent mixture of dimethylformamide and water . The reaction is carried out under an oxygen atmosphere at room temperature, followed by extraction with diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, pain, or other physiological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Dicyclopentadiene: A related compound with a similar bicyclic structure but different functional groups.
4,7-Methano-1H-indene, octahydro-: Another similar compound with a fully hydrogenated structure.
Uniqueness
1,1-Dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene is unique due to its specific substitution pattern and the presence of a methano bridge, which imparts distinct chemical and physical properties
Properties
CAS No. |
113152-36-6 |
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Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
3,3-dimethyltricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C12H18/c1-12(2)6-5-10-8-3-4-9(7-8)11(10)12/h3-4,8-11H,5-7H2,1-2H3 |
InChI Key |
LAPRYGBPSXPGOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2C1C3CC2C=C3)C |
Origin of Product |
United States |
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